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Abstract
1,1,3-Tribromoacetone (CAS: 3475-39-6) is a highly reactive polyhalogenated ketone that

serves as a versatile intermediate in organic synthesis. Its reactivity is dominated by the

presence of three bromine atoms, which act as effective leaving groups, and an electrophilic

carbonyl center. This guide provides an in-depth analysis of its reactivity profile with various

nucleophiles, focusing on key reaction pathways such as the Hantzsch thiazole synthesis and

the Favorskii rearrangement. Detailed experimental protocols, adapted from analogous α-

haloketone reactions, are provided to serve as a practical starting point for laboratory work. The

underlying mechanisms of these transformations are illustrated through reaction pathway

diagrams.

Introduction
1,1,3-Tribromoacetone is a valuable building block in synthetic chemistry, particularly in the

construction of heterocyclic scaffolds and rearranged carboxylic acid derivatives.[1] Its dual

reactivity, stemming from the electrophilic carbonyl group and the carbons bearing bromine

atoms, allows for a range of chemical transformations.[1][2] The bromine atoms at the C-1 and

C-3 positions are susceptible to nucleophilic substitution, while the carbonyl group can undergo

addition reactions. Furthermore, the presence of a halogen on a carbon adjacent to the

carbonyl group (the α-carbon) makes it a prime substrate for base-induced skeletal
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rearrangements.[3] This document outlines the principal reaction pathways of 1,1,3-
tribromoacetone with common nucleophiles.

Physicochemical Properties
A summary of the key physical and chemical properties of 1,1,3-tribromoacetone is presented

in Table 1. This data is essential for its safe handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of 1,1,3-Tribromoacetone

Property Value Reference(s)

CAS Number 3475-39-6 [1]

Molecular Formula C₃H₃Br₃O [1]

Molecular Weight 294.77 g/mol [1]

Physical State White or light yellow solid [1][4]

Melting Point 28-29 °C [1][4]

Boiling Point 114-116 °C (at 14 Torr) [1]

Density ~2.56 g/cm³ (Predicted) [1]

Solubility
DMSO: 100 mg/mL (with

ultrasonic assistance)
[1]

| Storage | Recommended at -20°C |[1] |

Reactivity with N-Nucleophiles: Heterocycle
Synthesis
One of the most significant applications of α-haloketones is in the synthesis of nitrogen- and

sulfur-containing heterocycles. 1,1,3-Tribromoacetone is an ideal precursor for such reactions.

Hantzsch Thiazole Synthesis with Thiourea

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/Favorskii_rearrangement
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.vulcanchem.com/product/vc2410394
https://www.vulcanchem.com/product/vc2410394
https://www.vulcanchem.com/product/vc2410394
https://www.vulcanchem.com/product/vc2410394
https://www.echemi.com/products/pid_Seven26249-113-tribromoacetone.html
https://www.vulcanchem.com/product/vc2410394
https://www.echemi.com/products/pid_Seven26249-113-tribromoacetone.html
https://www.vulcanchem.com/product/vc2410394
https://www.vulcanchem.com/product/vc2410394
https://www.vulcanchem.com/product/vc2410394
https://www.vulcanchem.com/product/vc2410394
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction between an α-haloketone and a thioamide (or thiourea) is the classic Hantzsch

thiazole synthesis, a robust method for forming the thiazole ring.[5][6] With 1,1,3-
tribromoacetone, the reaction with thiourea is expected to proceed via initial nucleophilic

attack by the sulfur atom on the C-3 bromomethyl carbon, followed by cyclization and

dehydration to yield a 2-aminothiazole derivative. The C-1 dibromomethyl group may remain

intact or undergo subsequent reactions depending on the conditions. The expected primary

product is 2-amino-4-(dibromomethyl)thiazole.

Caption: Mechanism of Hantzsch thiazole synthesis.

Reactions with Amines
Primary and secondary amines can react with 1,1,3-tribromoacetone as nucleophiles.[2] The

reaction typically involves nucleophilic substitution at the most reactive C-Br bond. The C-3

bromomethyl group is generally more susceptible to Sₙ2 attack than the C-1 dibromomethyl

group due to less steric hindrance. Acylation of the amine to form an amide is also a possible

reaction pathway.[7]

Experimental Protocol: Synthesis of a 2-Aminothiazole
Derivative (Analogous Protocol)
Disclaimer:The following protocol is adapted from the Hantzsch synthesis using analogous α-

haloketones, as a specific procedure for 1,1,3-tribromoacetone was not found in the searched

literature.[5] Adjustments to stoichiometry, temperature, and reaction time may be necessary.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve thiourea (1.0 eq) in absolute ethanol (e.g., 10 mL per mmol of thiourea).

Addition of Substrate: To the stirring solution, add 1,1,3-tribromoacetone (1.0 eq).

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under vacuum.
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Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to

neutralize the hydrobromide salt formed during the reaction, until the pH is ~7-8.

Isolation: The product may precipitate from the solution. If so, collect the solid by vacuum

filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with

an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization.

Reactivity with O-Nucleophiles and Bases: Favorskii
Rearrangement
In the presence of a non-nucleophilic base, α-halo ketones can undergo dehydrohalogenation.

However, with nucleophilic bases such as alkoxides (e.g., sodium methoxide) or hydroxides,

1,1,3-tribromoacetone is expected to undergo the Favorskii rearrangement.[3][8]

The mechanism involves the formation of an enolate at the C-3 position, which then cyclizes

via intramolecular Sₙ2 displacement of a bromide at the C-1 position to form a highly strained

cyclopropanone intermediate.[8] Subsequent nucleophilic attack by the base (e.g., methoxide)

on the carbonyl carbon opens the ring to form the most stable carbanion, which is then

protonated to yield a carboxylic acid ester (or a carboxylate salt if hydroxide is used).[9] Given

the structure of 1,1,3-tribromoacetone, the expected product from reaction with sodium

methoxide would be a methyl 2,2-dibromo-3-butenoate isomer or a related rearranged ester.
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Favorskii Rearrangement Mechanism
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Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement
(General Protocol)
Disclaimer:This protocol is a general procedure for the Favorskii rearrangement of acyclic α-

haloketones and should be adapted and optimized for 1,1,3-tribromoacetone.[9]

Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

Argon), prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol (MeOH).

Alternatively, add sodium metal (2.2 eq) carefully to anhydrous MeOH (e.g., 200 mL per 200

mmol of substrate) at 0°C.

Reaction Setup: Transfer a solution of 1,1,3-tribromoacetone (1.0 eq) in a dry ether (e.g.,

anhydrous diethyl ether, 150 mL) to the freshly prepared NaOMe solution at 0°C via cannula.

Reaction: Allow the resulting slurry to warm to ambient temperature. Equip the flask with a

reflux condenser and heat in a preheated oil bath to the desired temperature (e.g., 55°C) for

several hours (e.g., 4 h), monitoring by TLC.
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Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by

adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Dilute with ether and transfer the mixture to a separatory funnel. Separate the

layers and extract the aqueous layer with ether (3x).

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel flash chromatography to afford the desired

ester product.

General Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing a reaction

involving 1,1,3-tribromoacetone with a generic nucleophile.
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General Experimental Workflow
1. Reaction Setup

(Inert atmosphere, solvent)

2. Reagent Addition
(1,1,3-Tribromoacetone,

Nucleophile, Base/Catalyst)

3. Reaction
(Heating/Cooling, Stirring)

4. Monitoring
(TLC, LC-MS)

 Continue
reaction

5. Work-up
(Quenching, Extraction)

 Reaction
complete

6. Isolation & Purification
(Filtration, Chromatography,

Recrystallization)

7. Characterization
(NMR, IR, MS, M.P.)

Final Product

Click to download full resolution via product page

Caption: A generalized workflow for synthesis.
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Summary and Outlook
1,1,3-Tribromoacetone is a potent electrophile and a valuable precursor for complex organic

molecules. Its primary modes of reactivity with nucleophiles involve the construction of

heterocycles, such as thiazoles via the Hantzsch synthesis, and skeletal rearrangements to

form carboxylic acid derivatives through the Favorskii rearrangement. While specific, optimized

protocols for 1,1,3-tribromoacetone are not widely published, the well-established reactivity of

analogous α-haloketones provides a strong foundation for developing successful synthetic

procedures. Professionals in drug development can leverage these reaction pathways to create

novel molecular scaffolds, bearing in mind that careful optimization of reaction conditions will

be critical to achieving desired outcomes and yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347163#reactivity-profile-of-1-1-3-tribromoacetone-
with-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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